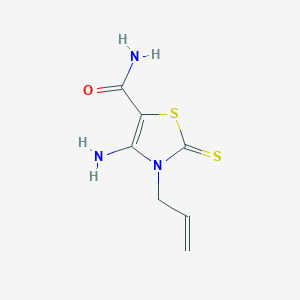
2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチル
説明
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物
2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルなどのチオフェン系アナログは、潜在的な生物活性化合物として、ますます多くの科学者の関心を集めています . それらは、医薬品化学者に、さまざまな生物学的効果を持つ高度な化合物を改善するための重要な役割を果たしています .
工業化学と材料科学
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています . これは、2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルがこれらの分野で潜在的に使用できることを示唆しています。
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これは、2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルが新しい有機半導体の開発に使用できることを意味します。
有機電界効果トランジスタ (OFET)
チオフェン誘導体は、有機電界効果トランジスタ (OFET) の製造に使用されています . したがって、2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルは、OFET の製造に潜在的に使用できます。
有機発光ダイオード (OLED)
チオフェン誘導体は、有機発光ダイオード (OLED) の製造に使用されています . これは、2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルが OLED の製造に使用できることを示唆しています。
薬理学的特性
チオフェン環系を持つ分子は、抗癌、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示しています . これは、2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルが、これらの特性を持つ新しい薬剤の開発に潜在的に使用できることを意味します。
抗菌活性
一連のエチル-2-(置換ベンジリデンアミノ)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エステル誘導体が合成され、それらのインビトロ生物学的可能性、すなわち選択された微生物種に対する抗菌活性 について評価されました. これは、2-アミノ-4-(2-チエニル)チオフェン-3-カルボン酸エチルが、新しい抗菌剤の開発に潜在的に使用できることを示唆しています。
光電子用途
ビチオフェンを含む拡張されたビオロゲン合成が説明されており、そのUV-可視吸収スペクトルと蛍光分光法は、複数の吸収帯と発光帯を示しています . この有機塩は、合成のしやすさと光学特性により、さまざまな光電子用途に潜在的な関心を集めています .
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The mechanism of action of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can affect metabolic flux and alter the levels of key metabolites within the cell .
特性
IUPAC Name |
ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDBWIUWIWHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352084 | |
| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243669-48-9 | |
| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?
A1: Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and its potential for modification to achieve LDH inhibition.
Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself as a potential LDH inhibitor?
A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself. Further research might explore the direct interaction of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate with LDH using computational modeling techniques.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)













